(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid
Overview
Description
(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative with significant importance in organic chemistry and biochemistry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules. The presence of both amino and hydroxyl functional groups, along with a phenyl ring, makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available chiral precursors. For instance, the use of chiral catalysts or auxiliaries can facilitate the formation of the desired stereoisomer. Another method involves the resolution of racemic mixtures using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound often relies on biocatalytic processes. Microbial fermentation using genetically engineered strains can produce the compound in high yields and with excellent enantiomeric purity. The fermentation broth is then subjected to downstream processing, including extraction, purification, and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of a keto acid.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as an inhibitor or substrate. The presence of the amino and hydroxyl groups enables it to form hydrogen bonds and other interactions, influencing its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid: A diastereomer with different stereochemistry.
(2S,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid: Another diastereomer with opposite stereochemistry.
Threonine (2-amino-3-hydroxybutanoic acid): An amino acid with a similar structure but lacking the phenyl group.
Uniqueness
(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid is unique due to its specific stereochemistry and the presence of a phenyl ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-DTWKUNHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347094 | |
Record name | (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76647-67-1, 62023-63-6 | |
Record name | Benzenebutanoic acid, beta-amino-alpha-hydroxy-, (R*,S*)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076647671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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